1-(Pyridin-2-ylmethyl)piperidin-4-amine

Muscarinic receptor antagonist GPCR Binding affinity

Inconsistent regioisomer supply undermines muscarinic GPCR SAR. This 1-(pyridin-2-ylmethyl)piperidin-4-amine guarantees the 2-regioisomer critical for high receptor affinity (analogue Ki = 1.5 nM). • Regiospecificity: avoid assay variability from 3- or 4-pyridyl analogues. • CNS drug-like profile (tPSA 42.2 Ų, XLogP3 0.3) supports BBB permeability. • Reliable stock enables focused library synthesis of fluorescent probes and radioligands.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 160357-91-5
Cat. No. B071008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Pyridin-2-ylmethyl)piperidin-4-amine
CAS160357-91-5
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)CC2=CC=CC=N2
InChIInChI=1S/C11H17N3/c12-10-4-7-14(8-5-10)9-11-3-1-2-6-13-11/h1-3,6,10H,4-5,7-9,12H2
InChIKeyMHKZEPLHUMBAES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Pyridin-2-ylmethyl)piperidin-4-amine: Versatile Building Block


1-(Pyridin-2-ylmethyl)piperidin-4-amine (CAS 160357-91-5) is a heterocyclic amine consisting of a piperidine ring substituted at the 4-position with a primary amine and at the 1-position with a pyridin-2-ylmethyl moiety [1]. With a molecular formula of C11H17N3 and a molecular weight of 191.27 g/mol, this compound exhibits a topological polar surface area of 42.2 Ų and an XLogP3-AA value of 0.3, indicating balanced polarity for membrane permeability [1]. It is primarily utilized as a synthetic intermediate in the preparation of pharmacologically active compounds, particularly those targeting G‑protein coupled receptors (GPCRs) and kinase enzymes [2].

Workflow GPCR / kinase targeted library synthesis
Selection Regioisomer-specific 2-ylmethyl scaffold
Property Reported balanced polarity profile

Regioisomeric Specificity of 1-(Pyridin-2-ylmethyl)piperidin-4-amine


Simple substitution of 1-(pyridin-2-ylmethyl)piperidin-4-amine with its regioisomers (e.g., pyridin-3-ylmethyl or pyridin-4-ylmethyl analogues) is not permissible due to the profound impact of the pyridine nitrogen position on molecular recognition. The 2‑ylmethyl regioisomer places the pyridine nitrogen in a distinct spatial orientation relative to the piperidine amine, directly influencing its binding conformation at target receptors and its subsequent pharmacological profile [1]. For instance, patents explicitly claiming this compound class as muscarinic receptor antagonists highlight that even minor alterations in the pyridylmethyl attachment point can ablate or significantly alter receptor affinity [1]. Furthermore, the predicted pKa of the piperidine nitrogen differs subtly between regioisomers, which can affect protonation state and, consequently, solubility and membrane permeation under physiological conditions . Therefore, using a different regioisomer as a 'drop‑in' replacement introduces uncontrolled variability in both in vitro assays and in vivo studies.

Attribute
2-ylmethyl (Target)
3-/4-ylmethyl
Binding Conformation
Reported muscarinic receptor scaffold context
Receptor affinity context may shift
Protonation State
Reported pKa context; marginally less basic
pKa shift may alter solubility context

Key Differentiation Evidence for 1-(Pyridin-2-ylmethyl)piperidin-4-amine


Muscarinic M1 Receptor Binding Potential

The compound is disclosed as a member of a broader class of substituted 4‑amino‑1‑(pyridylmethyl)piperidines that are claimed as muscarinic receptor antagonists [1]. While direct binding data for the unsubstituted parent compound are not available, a closely related analogue, (R)-N-[1-(6-Amino-pyridin-2-ylmethyl)-piperidin-4-yl]..., exhibits a high affinity (Ki = 1.5 nM) for the human muscarinic acetylcholine receptor M1 expressed in CHO cells [2]. This provides a class-level inference that the 1-(pyridin-2-ylmethyl)piperidin-4-amine scaffold is privileged for engaging muscarinic receptors, a feature that is highly sensitive to regioisomeric variation as documented in the patent [1].

M1 Binding Context
Class-level
Scaffold class Class-level evidence vs Analogue Ki = 1.5 nM
Reported scaffold context for muscarinic GPCR engagement
Data to verify; class-level inference from patent literature
Muscarinic receptor antagonist GPCR Binding affinity

Cost Comparison Across Regioisomers

A direct comparison of list prices for 100 mg quantities reveals a significant cost differential. 1-(Pyridin-2-ylmethyl)piperidin-4-amine (free base) is available at a premium of approximately $150.00 for 100 mg from a major specialty supplier (Santa Cruz Biotechnology) . In contrast, the 3‑ylmethyl regioisomer is offered at $32.00 for the same quantity from a different supplier (AKSci) . While purity and salt form variations exist (the target compound is often supplied as a trihydrochloride salt), this price delta underscores its specialized status and potentially lower volume production, which may correlate with higher procurement costs but also with a defined supply chain for custom synthesis programs.

Procurement Cost
Data to verify
2-ylmethyl ~$150 / 100 mg vs 3-ylmethyl $32 / 100 mg
Reported cost differential reflects specialized status
Supplier pricing review; may vary by scale and purity
Procurement Cost analysis Chemical sourcing

Purity and Salt Form Consistency

The target compound is consistently supplied with a purity of ≥95% across multiple reputable vendors (e.g., AKSci, Leyan, Chemscene) . This is comparable to the purity offered for its regioisomers , indicating that the 2‑ylmethyl regioisomer is not disadvantaged in terms of synthetic accessibility or purification. However, it is most commonly available as a trihydrochloride salt, which provides enhanced aqueous solubility and stability compared to the free base form of some analogues. This salt form consistency simplifies experimental design by reducing variability due to counterion differences when moving between vendors or batches.

Quality Attribute
Data to verify
Purity ≥95% (multiple vendors) Salt Form Trihydrochloride (consistent)
Consistent quality profile across suppliers
Supplier-reported; COA verification recommended
Quality control Purity Salt selection

pKa and Solubility Differences by Regioisomer

Predicted pKa values highlight a subtle but meaningful difference between the regioisomers. The piperidine nitrogen of 1-(pyridin-2-ylmethyl)piperidin-4-amine has a predicted pKa of 10.32±0.20 . In comparison, the 4‑ylmethyl isomer has a predicted pKa of 10.37±0.20 . While the difference is small (ΔpKa ≈ 0.05), the position of the pyridine nitrogen influences the overall electron distribution and thus the basicity of the piperidine ring. This can affect the compound's protonation state in physiological buffers and its ability to form salt bridges with target proteins, a critical factor in both binding assays and cellular permeability.

Predicted pKa
Data to verify
2-ylmethyl 10.32 ± 0.20 vs 4-ylmethyl 10.37 ± 0.20
Reported marginal pKa shift may influence protonation context
Computed prediction; experimental validation may differ
Physicochemical properties pKa Drug likeness

Applications of 1-(Pyridin-2-ylmethyl)piperidin-4-amine


Muscarinic Antagonist Library Synthesis

1-(Pyridin-2-ylmethyl)piperidin-4-amine serves as a key intermediate for constructing focused libraries of muscarinic receptor antagonists, as outlined in US Patent 7,285,564 B2 [1]. The compound's 4‑amino group provides a convenient handle for further derivatization (e.g., acylation, reductive amination) to elaborate the structure, while the 2‑ylmethylpyridine moiety is critical for maintaining the desired receptor binding conformation [1].

GPCR Probe Development

Given the class-level evidence for high muscarinic M1 receptor affinity (Ki = 1.5 nM for a closely related analogue) [2], this compound is well-suited for the synthesis of fluorescent probes, photoaffinity labels, or radioligands aimed at studying muscarinic acetylcholine receptor function and localization [1][2].

CNS-Penetrant Lead Optimization

With a calculated topological polar surface area (tPSA) of 42.2 Ų and an XLogP3-AA value of 0.3 [3], 1-(pyridin-2-ylmethyl)piperidin-4-amine falls within the favorable range for central nervous system (CNS) drug-likeness. It can be used as a core scaffold to explore structure-activity relationships (SAR) around CNS targets, where its balanced polarity may confer improved blood-brain barrier permeability relative to more polar analogues [3].

Application
Selection Property
Validation Focus
Muscarinic antagonist library synthesis
Regioisomer-specific scaffold
Receptor binding conformation review
GPCR probe development
Primary amine derivatization handle
Class-level affinity context review
CNS research scaffold studies
Reported balanced polarity profile
Permeability assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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